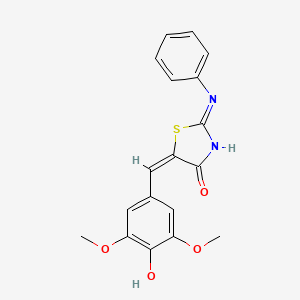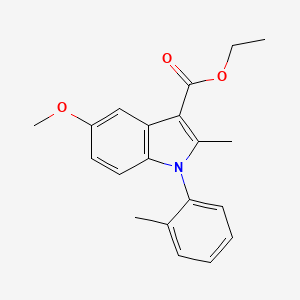
(5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 2-phenylamino-1,3-thiazole-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be used for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the double bond in the benzylidene moiety, converting it to a single bond.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzylidene derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new thiazole-based compounds with potential biological activities.
Biology
In biological research, thiazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
Thiazole derivatives are often explored for their potential as therapeutic agents. This compound could be studied for its efficacy in treating various diseases, including infections and cancer.
Industry
In the industrial sector, thiazole compounds are used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The hydroxyl and methoxy groups may enhance binding affinity to specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(methylamino)-1,3-thiazol-4(5H)-one
- (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(ethylamino)-1,3-thiazol-4(5H)-one
Uniqueness
The unique combination of the hydroxyl, methoxy, and phenylamino groups in (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its specific substitution pattern can influence its interaction with biological targets and its overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C18H16N2O4S |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2O4S/c1-23-13-8-11(9-14(24-2)16(13)21)10-15-17(22)20-18(25-15)19-12-6-4-3-5-7-12/h3-10,21H,1-2H3,(H,19,20,22)/b15-10+ |
Clave InChI |
OHXJLSGEBDJJDV-XNTDXEJSSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2 |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=NC3=CC=CC=C3)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11679101.png)
![(5Z)-3-benzyl-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679104.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11679105.png)


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11679122.png)
![(2E)-N-(3-chlorophenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11679124.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide](/img/structure/B11679126.png)
![N-(butan-2-yl)-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11679131.png)
![2-[(E)-(2-methyl-2-phenylhydrazinylidene)methyl]-1-benzothiophen-3-yl propanoate](/img/structure/B11679144.png)

![N-[(1Z)-1-(3-methoxyphenyl)ethylidene]-4-phenylpiperazin-1-amine](/img/structure/B11679151.png)
![Methyl 4-[({3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11679159.png)
